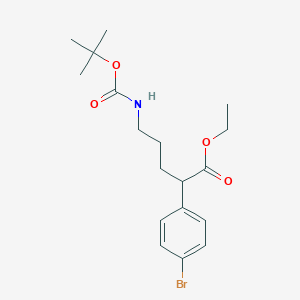
Ethyl 2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl-protected amine, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenyl, is reacted with a suitable halogenating agent to introduce the bromine atom.
Coupling with Pentanoic Acid Derivative: The bromophenyl intermediate is then coupled with a pentanoic acid derivative under conditions that favor ester formation.
Introduction of the tert-Butoxycarbonyl Group: The final step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and tert-butoxycarbonyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Various oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Biological Studies: Employed in studies involving enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the tert-butoxycarbonyl-protected amine can be deprotected to reveal an active amine group that interacts with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl2-(4-chlorophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
- Ethyl2-(4-fluorophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
- Ethyl2-(4-methylphenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
Uniqueness
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This feature can influence the compound’s reactivity and its interactions in biological systems.
Eigenschaften
Molekularformel |
C18H26BrNO4 |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
ethyl 2-(4-bromophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C18H26BrNO4/c1-5-23-16(21)15(13-8-10-14(19)11-9-13)7-6-12-20-17(22)24-18(2,3)4/h8-11,15H,5-7,12H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
RBYCRSFQTRAFHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate](/img/structure/B13095211.png)
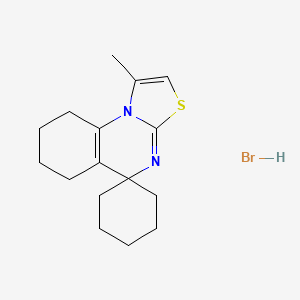


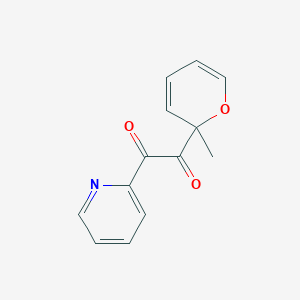

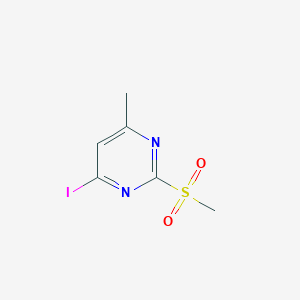


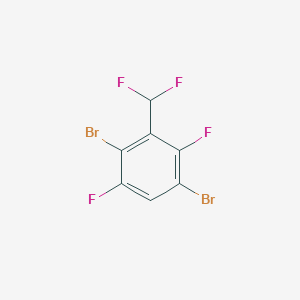
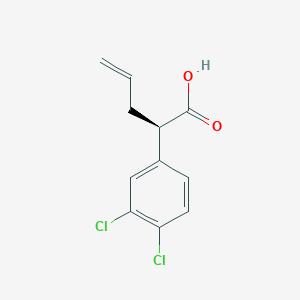
![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
![1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid](/img/structure/B13095303.png)

